6-Fluoro-1,4-dihydroisoquinolin-3(2H)-one
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Overview
Description
6-Fluoro-1,4-dihydroisoquinolin-3(2H)-one is a heterocyclic compound with the molecular formula C9H8FNO. It is a derivative of isoquinoline, featuring a fluorine atom at the 6th position and a carbonyl group at the 3rd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-1,4-dihydroisoquinolin-3(2H)-one typically involves the reaction of 3,4-dihydroisoquinolin-1(2H)-one with fluorinating agents. One common method is the Castagnoli–Cushman reaction, which involves the condensation of an imine with an anhydride, followed by cyclization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-1,4-dihydroisoquinolin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding quinolone derivatives.
Reduction: Formation of tetrahydroisoquinoline derivatives.
Substitution: Introduction of different substituents at various positions on the isoquinoline ring
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Commonly uses reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Often employs halogenating agents or nucleophiles under controlled conditions
Major Products Formed
The major products formed from these reactions include various substituted isoquinolines and quinolones, which can have different pharmacological properties .
Scientific Research Applications
6-Fluoro-1,4-dihydroisoquinolin-3(2H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antitumor properties.
Industry: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Fluoro-1,4-dihydroisoquinolin-3(2H)-one involves its interaction with specific molecular targets. For instance, as a potassium channel modulator, it affects the opening or closing of voltage-gated potassium channels, which can influence neuronal excitability and potentially treat seizure disorders . The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
6-bromo-3,4-dihydro-2H-isoquinolin-1-one: Similar structure but with a bromine atom instead of fluorine.
6-chloro-3,4-dihydro-2H-isoquinolin-1-one: Contains a chlorine atom at the 6th position.
6-fluoro-3,4-dihydroisoquinolin-1(2H)-one: Another fluorinated derivative with slight structural variations.
Uniqueness
6-Fluoro-1,4-dihydroisoquinolin-3(2H)-one is unique due to its specific fluorine substitution, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .
Properties
IUPAC Name |
6-fluoro-2,4-dihydro-1H-isoquinolin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO/c10-8-2-1-6-5-11-9(12)4-7(6)3-8/h1-3H,4-5H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYPBKVNGVDQCKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CNC1=O)C=CC(=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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